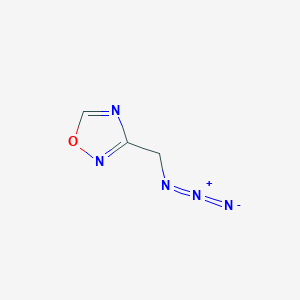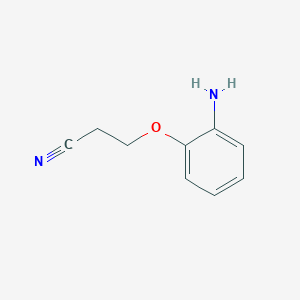
3-(2-Aminophenoxy)propanenitrile
概要
説明
“3-(2-Aminophenoxy)propanenitrile” is a chemical compound that holds immense potential in scientific research. Its applications range from pharmaceutical development to material science. It is a simple aliphatic nitrile .
Synthesis Analysis
The main industrial route to this nitrile is the hydrogenation of acrylonitrile . It is also prepared by the ammoxidation of propanol . In the laboratory, propanenitrile can also be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .Molecular Structure Analysis
The molecular structure of “3-(2-Aminophenoxy)propanenitrile” contains a total of 40 bonds; 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
Nitriles are formed by an SN2 reaction between a bromide and sodium cyanide . Primary amides can be converted to nitriles by dehydration with thionyl chloride (or other dehydrating agents like P2O5, or POCl3) .Physical And Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .科学的研究の応用
Synthesis of Heterocyclic Systems
3-(2-Aminophenoxy)propanenitrile and its analogs have been utilized as precursors for synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. They have also been used in less common applications as monofunctional precursors, sources of a nitrile carbon atom, and as catalysts or initiators. The chemical and biological properties of these heterocycles suggest potential applications across diverse fields (Drabina & Sedlák, 2012).
Studies on Intramolecular Hydrogen Bonds and Anomeric Effects
Research has been conducted on various derivatives of 3-(2-Aminophenoxy)propanenitrile, including 3-chloro-, 3-hydroxy-, 3-mercapto-, and 3-amino-propanenitrile. The focus was on understanding their stabilities and geometrical trends, influenced by intramolecular hydrogen bonds and anomeric interactions. These studies are crucial in comprehending the molecular structure and reactivity of these compounds (Fernández, Vázquez & Ríos, 1992).
Applications in Antimicrobial Activities
2-Arylhydrazononitriles, closely related to 3-(2-Aminophenoxy)propanenitrile, have been employed in the synthesis of a variety of heterocyclic substances with promising antimicrobial activities. These include new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives. Their effectiveness against various bacteria and yeast highlights their potential in medical applications (Behbehani, Ibrahim, Makhseed & Mahmoud, 2011).
Synthesis of High-Performance Resins
4-Aminophenoxy phthalonitrile, a derivative of 3-(2-Aminophenoxy)propanenitrile, has been used to catalyze the curing of specific phthalonitrile monomers. The resulting resins exhibit exceptional thermal stability, high modulus, and high glass transition temperature. This application is significant in the development of materials with enhanced performance characteristics (Sheng, Peng, Guo, Yu, Naito, Qu & Zhang, 2014).
Safety And Hazards
The safety data sheet for a similar compound, 3-Aminopropionitrile fumarate, indicates that it is harmful if swallowed and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers A paper titled “Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives” discusses the synthesis of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives . Another paper titled “Synthesis, Characterization and Evaluation of their Antimicrobial Activity of Substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile” discusses the synthesis and antimicrobial activity of substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile .
特性
IUPAC Name |
3-(2-aminophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPZUMPWLAYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminophenoxy)propanenitrile | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

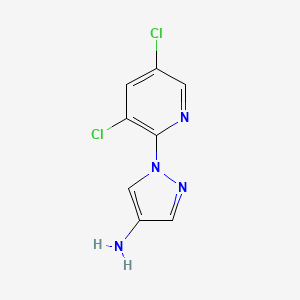
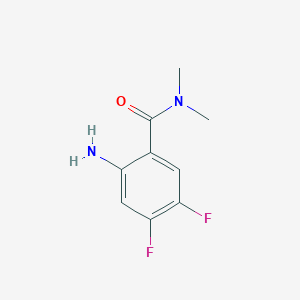
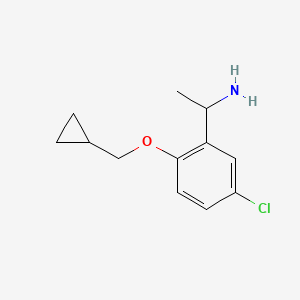
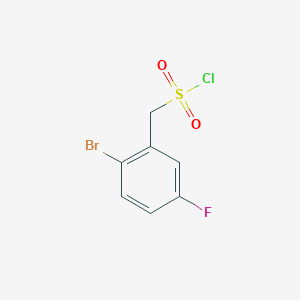
![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)

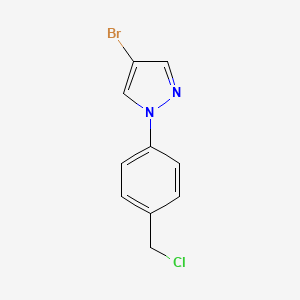
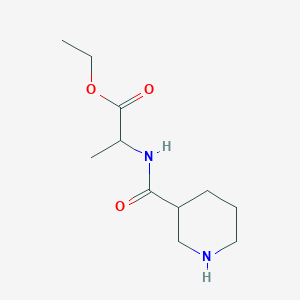
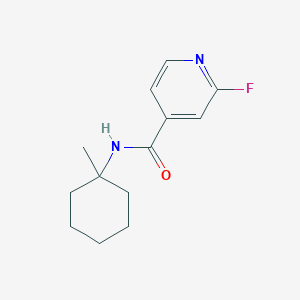
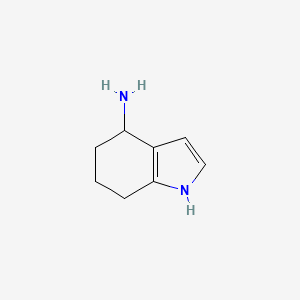
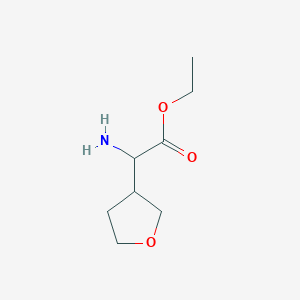
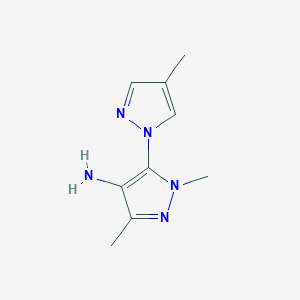
![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)
